molecular formula C13H11F2NO2 B3009499 N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 691850-11-0

N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B3009499
CAS No.: 691850-11-0
M. Wt: 251.233
InChI Key: WMPQFROOJASSSL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a furan ring substituted with two methyl groups and a carboxamide group attached to a 2,4-difluorophenyl moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methyl groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the carboxamide group: The carboxamide group can be introduced through the reaction of the furan derivative with an appropriate amine, such as 2,4-difluoroaniline, under dehydrating conditions using reagents like thionyl chloride or carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under conditions that promote nucleophilic aromatic substitution.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique electronic properties of the furan ring and the presence of fluorine atoms make this compound of interest in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Studies: The compound can be used in studies investigating the interaction of fluorinated aromatic compounds with biological systems, including enzyme inhibition and receptor binding studies.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity through interactions such as hydrogen bonding and van der Waals forces. The furan ring can also contribute to the compound’s electronic properties, influencing its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide is unique due to the combination of the furan ring, methyl groups, and the 2,4-difluorophenyl moiety. This unique structure imparts specific electronic and steric properties that can be advantageous in various applications, such as enhancing binding affinity in medicinal chemistry or improving material properties in materials science.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2/c1-7-5-10(8(2)18-7)13(17)16-12-4-3-9(14)6-11(12)15/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPQFROOJASSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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